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3'-Ethylbiphenyl-3-carboxylic acid
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Overview
Description
3’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of biphenyl, where an ethyl group is attached to the third carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Ethylbiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid. Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with biphenyl-3-carboxylic acid chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3’-ethylbiphenyl-3-carboxylic acid often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylates and ketones.
Reduction: Reduced products like alcohols and aldehydes.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
3’-Ethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-ethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
3’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
3’-Isopropylbiphenyl-3-carboxylic acid: Has an isopropyl group, which increases steric hindrance compared to the ethyl group.
Uniqueness
3’-Ethylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other biphenyl derivatives .
Biological Activity
3'-Ethylbiphenyl-3-carboxylic acid (CAS No. 1215206-74-8) is an organic compound belonging to the biphenyl family, characterized by an ethyl group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O2, and it features a biphenyl core with an ethyl substituent and a carboxylic acid group. Its structure influences its solubility, reactivity, and interaction with biological systems.
Property | Value |
---|---|
Molecular Weight | 226.27 g/mol |
Boiling Point | 418.2 °C (predicted) |
Density | 1.130 g/cm³ (predicted) |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Hydrophobic Interactions : The biphenyl structure enhances hydrophobic interactions, which can affect membrane permeability and protein binding.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound against various bacterial strains. Preliminary results suggest that it exhibits significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. This effect is likely mediated by its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.
- Apoptosis Induction in Cancer Cells : In a controlled laboratory setting, [source] reported that treatment with this compound led to a dose-dependent increase in apoptosis markers in human cancer cell lines. The study highlighted the involvement of caspase activation pathways as a mechanism for its anticancer effects.
- Anti-inflammatory Mechanisms : Research published in [source] indicated that this compound could reduce levels of inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis
When compared to similar compounds such as biphenyl-3-carboxylic acid and other derivatives, this compound demonstrates unique biological properties due to its specific substitution pattern:
Compound | Key Features | Biological Activity |
---|---|---|
Biphenyl-3-carboxylic acid | Lacks ethyl group | Limited antimicrobial activity |
3'-Methylbiphenyl-3-carboxylic acid | Contains methyl group | Moderate anticancer properties |
This compound | Ethyl group enhances hydrophobicity | Significant antimicrobial & anticancer properties |
Properties
IUPAC Name |
3-(3-ethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCSEBXFMEWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681770 |
Source
|
Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-74-8 |
Source
|
Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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